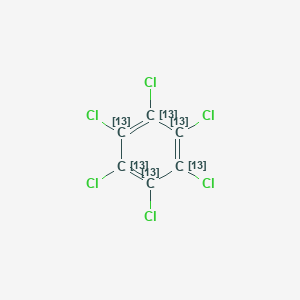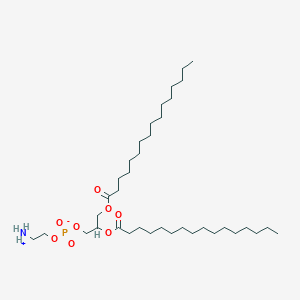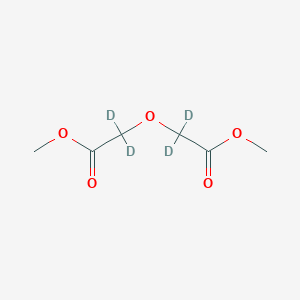
六氯苯-13C6
描述
Synthesis Analysis
Hexachlorobenzene can be synthesized from hexachloroethane and hexachlorobenzene through combustion synthesis. This process yields carbon materials with unique structural and surface properties dependent on the chemical composition of the starting compounds. Such synthesis processes contribute significantly to understanding hexachlorobenzene's applicability in various industrial applications, despite the focus here being purely scientific (Cudziło et al., 2007).
Molecular Structure Analysis
The molecular structure of hexachlorobenzene has been determined to be planar with D6h symmetry through electron diffraction studies. This planarity is pivotal for understanding the chemical behavior and reactivity of hexachlorobenzene under different conditions (Strand & Cox, 1966).
Chemical Reactions and Properties
Hexachlorobenzene participates in various chemical reactions, including electron attachment, which leads to the formation of negative ions. Such processes are crucial for understanding the environmental fate and toxicological effects of hexachlorobenzene. The formation of negative ions through dissociative electron attachment illustrates the compound's chemical reactivity and its potential environmental persistence (Kumar et al., 2022).
Physical Properties Analysis
The physical properties of hexachlorobenzene, including its crystalline structure, have been extensively studied. For example, its crystal and molecular structures were investigated using molecular-packing analysis, revealing several crystalline structures with monoclinic symmetry. Such studies help in understanding the stability and phase transitions of hexachlorobenzene under various conditions (Thiéry & Rérat, 1998).
Chemical Properties Analysis
The chemical properties of hexachlorobenzene, such as its ability to form various anions upon electron attachment, reflect its reactivity and potential environmental impact. The study of its chemical behavior under different conditions is essential for assessing its risk and managing its use and disposal (Kumar et al., 2022).
科学研究应用
分析标准
六氯苯-13C6被用作分析标准 . 这意味着它在实验室中被用来确保分析测量的准确性。 它作为一种经过充分表征、稳定且纯净的参考物质,有助于校准仪器和验证方法。
同位素稀释质谱法 (IDMS)
六氯苯-13C6 用于同位素稀释质谱法 (IDMS) 中,用于农药的定量分析 . IDMS 是一种技术,其中将富含同位素的标准品(在本例中为六氯苯-13C6)添加到样品中。 然后使用样品和标准同位素强度的比率来确定样品中元素的浓度。
环境分析
六氯苯-13C6 用于环境分析 . 它可以用来检测和量化环境样品中六氯苯(一种有害农药)的存在。 这有助于监测和控制污染。
合成中间体
六氯苯-13C6 可以用作合成中间体 . 这意味着它可以用于其他化合物的合成,特别是在其他同位素标记化合物的生产中。
农药/除草剂及其代谢物标准
六氯苯-13C6 被用作农药/除草剂及其代谢物的标准 . 这有助于分析和检测各种样品(例如食品产品或环境样品)中的这些物质。
优先污染物
六氯苯-13C6 用于优先污染物的分析 . 优先污染物是指美国环境保护署 (EPA) 确定的对人类健康或环境构成重大风险的一组化学污染物。
内分泌干扰物
六氯苯-13C6 用于内分泌干扰物的研究 . 内分泌干扰物是指可以干扰机体内分泌系统的化学物质,导致发育、生殖、神经和免疫方面的负面影响。
斯德哥尔摩公约标准
六氯苯-13C6 用于斯德哥尔摩公约标准的分析 . 斯德哥尔摩公约是一项全球条约,旨在保护人类健康和环境免受持久性有机污染物 (POPs) 的危害,六氯苯是该条约中列出的 POPs 之一。
安全和危害
作用机制
Mode of Action
It is known to be resistant to biodegradation, which may contribute to its persistence in the environment and its bioaccumulation in organisms .
Biochemical Pathways
Hexachlorobenzene-13C6 is involved in the modulation of various biochemical pathways. For instance, it has been found to modulate the response of cells to chemotherapy . It is also known to be involved in the process of dechlorination, which is a critical step in its biodegradation .
Pharmacokinetics
It is known that hexachlorobenzene and its analogs are resistant to biodegradation, which suggests that they may persist in the body for extended periods .
Result of Action
It is known to be a possible human carcinogen . It has also been found to modulate the response of cells to chemotherapy, suggesting that it may have significant effects at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Hexachlorobenzene-13C6. For instance, its resistance to biodegradation suggests that it may persist in the environment for extended periods . Furthermore, it is known to bioaccumulate in organisms, which means that its concentration can increase over time in certain environments .
生化分析
Biochemical Properties
Hexachlorobenzene-13C6 interacts with various enzymes and proteins in biochemical reactions. A study showed that an engineered Escherichia coli strain, harbouring a gene cassette that encodes the mutant of cytochrome P-450cam (CYP101), oxidised Hexachlorobenzene-13C6 to pentachlorophenol (PCP) .
Cellular Effects
Hexachlorobenzene-13C6 has been found to exert genotoxic effects in a humpback whale cell line under stable exposure conditions . It has also been linked to a variety of health effects in humans and animals, such as triggering of porphyria, microsomal enzyme induction, thyroid dysfunctions, neurological symptoms, and immunological disorders .
Molecular Mechanism
The molecular mechanism of Hexachlorobenzene-13C6 involves its interaction with biomolecules and changes in gene expression. The engineered E. coli strain mentioned earlier oxidises Hexachlorobenzene-13C6 to PCP, which is then further completely degraded by Sphingobium chlorophenolicum ATCC 39723 .
Temporal Effects in Laboratory Settings
It is known that Hexachlorobenzene-13C6 is a stable compound under normal temperatures and pressures .
Dosage Effects in Animal Models
The effects of Hexachlorobenzene-13C6 vary with different dosages in animal models. Chronic exposure to Hexachlorobenzene-13C6 has led to a number of health effects in animals, including hepatic porphyria, neurotoxic effects, and toxic effects on the thyroid function, reproductive system, and immune system .
Metabolic Pathways
Hexachlorobenzene-13C6 is involved in various metabolic pathways. A microbial consortium was assembled for the degradation of Hexachlorobenzene-13C6, a persistent organic pollutant .
属性
IUPAC Name |
1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAPSXZOOQJIBF-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312684 | |
| Record name | Benzene-13C6, hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93952-14-8 | |
| Record name | Benzene-13C6, hexachloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-13C6, hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93952-14-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Hexachlorobenzene-13C6 used as a model compound in studying H-abstraction reactions in electron ionization mass spectrometry (EI-MS)?
A: Hexachlorobenzene-13C6, along with Hexabromobenzene-13C6, serves as an ideal model compound to investigate H-abstraction reactions occurring in EI-MS for several reasons. Firstly, both compounds are halogenated organic compounds (HOCs), a class of compounds for which EI-induced H-abstraction reactions were previously unexplored [, ]. Secondly, the use of 13C labeling allows researchers to differentiate between the target compound and potential sources of background hydrogen in the mass spectrometer. This distinction is crucial for accurately evaluating the efficiency of H-abstraction reactions [, ].
Q2: What significant findings arose from using Hexachlorobenzene-13C6 in the GC-HRMS study on H-abstraction reactions?
A2: The research utilizing Hexachlorobenzene-13C6 revealed several key insights about H-abstraction reactions in EI-MS:
- Efficiency Variation: The efficiency of H-abstraction varied significantly among different isotopologues of the same compound and between Hexachlorobenzene-13C6 and Hexabromobenzene-13C6. This finding suggests that the number and type of halogen atoms present in a molecule can influence its propensity to undergo H-abstraction [, ].
- Temperature Dependence: H-abstraction efficiency was observed to be dependent on the ion source temperature. While increasing temperature initially increased efficiency, it eventually led to a decline [].
- Ion-Molecule Reactions: The study suggests that H-abstraction reactions in this context are likely ion-molecule reactions, potentially involving siloxanes bleeding from the GC column as the hydrogen source [].
Q3: How can the findings from the Hexachlorobenzene-13C6 study be applied to improve the identification of halogenated organic pollutants (HOPs)?
A3: This research offers valuable strategies for enhancing HOP identification in environmental analysis:
- Interference Mitigation: Understanding the factors influencing H-abstraction can help develop methods to minimize or eliminate the interference it causes in EI-MS analysis, leading to more accurate identification of HOPs [, ].
- Novel HOP Identification: The study highlights the importance of considering H-abstraction reactions when identifying novel HOPs, as these reactions could lead to misinterpretation of mass spectra [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate](/img/structure/B41910.png)

![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol](/img/structure/B41918.png)










![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)